(1S,2S)-1-amino-1-(5-fluoro-2-methylphenyl)propan-2-ol
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Overview
Description
(1S,2S)-1-amino-1-(5-fluoro-2-methylphenyl)propan-2-ol is a chiral compound with significant interest in various fields of scientific research. This compound features a fluorinated aromatic ring and an amino alcohol moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-amino-1-(5-fluoro-2-methylphenyl)propan-2-ol typically involves the following steps:
Starting Material: The synthesis begins with the appropriate fluorinated aromatic compound.
Reduction: The aromatic compound undergoes reduction to introduce the amino group.
Chiral Resolution: The resulting mixture is resolved into its enantiomers to obtain the (1S,2S) configuration.
Final Steps:
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of chiral catalysts can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-amino-1-(5-fluoro-2-methylphenyl)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form different amines.
Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
(1S,2S)-1-amino-1-(5-fluoro-2-methylphenyl)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1S,2S)-1-amino-1-(5-fluoro-2-methylphenyl)propan-2-ol exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s chiral nature allows it to interact selectively with these targets, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1-amino-1-(5-fluoro-2-methylphenyl)propan-2-ol: The enantiomer of the compound with different stereochemistry.
(1S,2S)-1-amino-1-(4-fluoro-2-methylphenyl)propan-2-ol: A similar compound with a different position of the fluorine atom.
(1S,2S)-1-amino-1-(5-chloro-2-methylphenyl)propan-2-ol: A compound with a chlorine atom instead of fluorine.
Uniqueness
The uniqueness of (1S,2S)-1-amino-1-(5-fluoro-2-methylphenyl)propan-2-ol lies in its specific stereochemistry and the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H14FNO |
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Molecular Weight |
183.22 g/mol |
IUPAC Name |
(1S,2S)-1-amino-1-(5-fluoro-2-methylphenyl)propan-2-ol |
InChI |
InChI=1S/C10H14FNO/c1-6-3-4-8(11)5-9(6)10(12)7(2)13/h3-5,7,10,13H,12H2,1-2H3/t7-,10+/m0/s1 |
InChI Key |
GHBOXTGMSHFFIG-OIBJUYFYSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)[C@@H]([C@H](C)O)N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(C(C)O)N |
Origin of Product |
United States |
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